An In-depth Technical Guide to Mal-PEG4-amine: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Mal-PEG4-amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG4-amine (Mal-PEG4-amine), a heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, and reactivity, along with detailed experimental protocols for its application.
Core Concepts of Mal-PEG4-amine
Mal-PEG4-amine is a versatile chemical linker composed of three key functional components: a maleimide group, a tetraethylene glycol (PEG4) spacer, and a primary amine group. This unique combination of reactive moieties allows for the covalent linkage of biomolecules with high specificity and efficiency.
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Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild pH conditions.
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PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the aqueous solubility of the linker and the resulting bioconjugate. This property is crucial for preventing aggregation and improving the pharmacokinetic profile of modified biomolecules. The PEG spacer also provides a flexible linkage with a defined length, which can be advantageous for maintaining the biological activity of the conjugated molecules.
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Amine Group: The terminal primary amine serves as a versatile reactive site for conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups. This allows for a two-step conjugation strategy, providing greater control over the final bioconjugate structure.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Mal-PEG4-amine is essential for its effective use in experimental design.
| Property | Value | Source(s) |
| Chemical Name | 1-Amino-14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecane | N/A |
| Synonyms | Mal-PEG4-amine | N/A |
| CAS Number | 2221042-92-6 (TFA salt) | [1][2] |
| Chemical Formula | C14H24N2O6 (as TFA salt) | [1][2] |
| Molecular Weight | 316.4 g/mol (as TFA salt) | [1][2] |
| Appearance | White to off-white solid | General product information |
| Purity | ≥95-98% | [1][2] |
| Solubility | ||
| Water | Soluble | [3] |
| DMSO | Soluble | Inferred from similar compounds[4][5] |
| DMF | Soluble | Inferred from similar compounds[4][5] |
| DCM | Soluble | [5] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][3] |
Note: Mal-PEG4-amine is often supplied as a trifluoroacetic acid (TFA) salt, which enhances its stability and handling.
Reactivity and Stability
The utility of Mal-PEG4-amine is defined by the reactivity of its terminal functional groups. The stability of these groups under different conditions is a critical consideration for successful conjugation.
| Functional Group | Optimal pH for Reaction | Key Considerations |
| Maleimide | 6.5 - 7.5 | The thiol-maleimide reaction is highly specific and efficient within this pH range. Above pH 7.5, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols. At alkaline pH, the maleimide group can also exhibit off-target reactivity with primary amines.[6] |
| Amine | 7.2 - 8.5 | The reaction with activated carboxylic acids (e.g., NHS esters) is most efficient at a slightly basic pH where the primary amine is deprotonated and thus more nucleophilic.[6] |
Stability Profile:
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Maleimide Group: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. The rate of hydrolysis is dependent on both pH and temperature. For optimal stability, aqueous solutions of Mal-PEG4-amine should be prepared fresh and used immediately.
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Storage: As a solid, Mal-PEG4-amine is stable when stored at -20°C under desiccated conditions and protected from light. Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for short periods but should be protected from moisture to prevent hydrolysis.
Experimental Protocols
The following are detailed protocols for common applications of Mal-PEG4-amine.
Two-Step Protein-Small Molecule Conjugation
This protocol describes the conjugation of a small molecule containing a carboxylic acid to a protein with an available cysteine residue.
Step 1: Activation of the Small Molecule with Mal-PEG4-amine
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Materials:
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Small molecule with a carboxylic acid group
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Mal-PEG4-amine
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: 0.1 M MES, pH 4.7-6.0
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Procedure:
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Dissolve the small molecule in anhydrous DMF or DMSO.
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Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the small molecule solution.
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Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.
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Add a 1.1-fold molar excess of Mal-PEG4-amine to the reaction mixture.
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Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.
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The resulting maleimide-activated small molecule can be purified by reverse-phase HPLC.
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Step 2: Conjugation of the Maleimide-Activated Small Molecule to a Protein
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Materials:
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Maleimide-activated small molecule (from Step 1)
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Protein with a free cysteine residue
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA
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Quenching Reagent: 1 M solution of L-cysteine or β-mercaptoethanol
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Desalting column
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Procedure:
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Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
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Dissolve the maleimide-activated small molecule in a minimal amount of DMSO or DMF and add it to the protein solution. A 10- to 20-fold molar excess of the activated small molecule over the protein is a common starting point.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quench any unreacted maleimide groups by adding the quenching reagent to a final concentration of 10-20 mM and incubating for 15-30 minutes at room temperature.
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Purify the final protein-small molecule conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
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Antibody-Drug Conjugation (ADC) Workflow
This protocol outlines the general steps for creating an ADC using Mal-PEG4-amine as part of a linker system.
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Antibody Preparation:
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Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[7]
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Reduction of Interchain Disulfide Bonds:
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Add a reducing agent such as TCEP or DTT to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be optimized to achieve the desired number of free thiols.[7]
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Incubate at 37°C for 30-60 minutes.[7]
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Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[7]
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Drug-Linker Synthesis:
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Synthesize the drug-linker conjugate by reacting the cytotoxic drug (containing a primary amine) with a linker system that incorporates Mal-PEG4-amine. This may involve activating the drug or the linker.[1]
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Conjugation:
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Quenching and Purification:
Visualizations
Chemical Reactions
The following diagram illustrates the two key reactions involving Mal-PEG4-amine.
Caption: Key reactions of Mal-PEG4-amine.
Experimental Workflow: Protein-Small Molecule Conjugation
The following diagram outlines the experimental workflow for a two-step protein-small molecule conjugation using Mal-PEG4-amine.
Caption: Workflow for protein-small molecule conjugation.
Conclusion
Mal-PEG4-amine is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its well-defined structure, favorable solubility, and specific reactivity make it an invaluable tool for researchers and scientists in the development of advanced therapeutics, diagnostics, and research reagents. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is crucial for its successful application.
